molecular formula C9H7FN2O2 B13647916 Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13647916
M. Wt: 194.16 g/mol
InChI Key: IPFJUACJAZFTBL-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine atom at the 6th position and a carboxylate group at the 4th position on the benzimidazole ring.

Properties

IUPAC Name

methyl 6-fluoro-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJUACJAZFTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with methyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
  • 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of key enzymes or receptors involved in cellular signaling pathways. The compound's structural characteristics allow it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target proteins.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent:

  • In vitro Studies : The compound has shown significant cytotoxic effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). In one study, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low concentrations .
  • In vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. For instance, administration in BALB/c nude mice inoculated with MDA-MB-231 cells resulted in a substantial reduction in tumor volume (79.7%) without severe toxicity observed .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary data suggest it may be effective against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established for this compound.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameActivity TypeIC50 Value (μM)Reference
MBICAnticancer0.7
Compound 56qAnticancer14.1
Compound 5CK1δ Inhibitor0.040

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Model : In a controlled study involving MDA-MB-231 cells, the compound was observed to induce mitotic arrest and apoptosis at concentrations above 0.7 μM, demonstrating its potential as a microtubule-targeting agent .
  • Cytotoxicity Assessment : A detailed assessment using the MTT assay revealed that at higher concentrations (20 μM), significant morphological changes occurred in treated cells, indicating cytotoxicity and potential for therapeutic application against aggressive cancer types .

Q & A

Q. Answer :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Identify substituent effects (e.g., fluorine deshields adjacent protons; C4-carboxylate resonates at ~165 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm1^{-1} and NH stretching (imidazole ring) at ~3200 cm1^{-1}.
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ at m/z 209.2 (calculated: 209.06) .

Q. Example Data :

TechniqueKey Peaks/Data
1H^1\text{H} NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, H2), 7.89 (d, J=8.4 Hz, 1H, H5), 3.92 (s, 3H, OCH3)
HRMS (ESI+)[M+H]+^+: 209.0623 (calc. 209.0621)

Advanced Question: How do reaction conditions influence the regioselectivity of fluorination in benzimidazole synthesis?

Answer :
Fluorine incorporation at C6 is highly sensitive to:

  • Electrophilic vs. Nucleophilic Fluorination :
    • Electrophilic agents (e.g., Selectfluor) favor C6 due to electron-deficient aromatic rings.
    • Nucleophilic fluorination (e.g., KF) requires activating groups (e.g., NO2) at adjacent positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination yields by stabilizing transition states.
  • Case Study : Substituting DMF for THF increased C6-fluorination yield from 45% to 78% in methyl 6-fluoro analogs .

Advanced Question: What computational strategies predict biological activity of this compound?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR kinase.
    • Key Interactions : Fluorine at C6 forms halogen bonds with Lys721; carboxylate at C4 hydrogen-bonds to Thr766 .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) but poor blood-brain barrier penetration .
  • Case Study : Analogous 2-phenyl derivatives showed IC50 = 1.2 µM against EGFR, validated via in vitro kinase assays .

Basic Question: How to address low yields in cyclization steps during synthesis?

Answer :
Common pitfalls and solutions:

  • Byproduct Formation : Use scavengers (e.g., molecular sieves) to remove water and drive cyclization .
  • Catalyst Optimization : Replace traditional acid catalysts with FeCl3·6H2O, which improved yields from 50% to 82% in related benzimidazoles .
  • Microwave-Assisted Synthesis : Reduced reaction time from 12 hrs to 30 mins, minimizing decomposition .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer :
Contradictions often stem from:

  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Metabolic Stability : Test compounds in hepatocyte models (e.g., HepG2) to account for cytochrome P450-mediated degradation.
  • Case Study : A methyl 6-fluoro analog showed IC50 = 5 µM in one study but was inactive in another due to esterase-mediated hydrolysis of the methyl carboxylate .

Advanced Question: What strategies optimize the compound’s solubility for in vivo studies?

Q. Answer :

  • Prodrug Design : Replace methyl ester with tert-butyl ester (logS increased from -3.2 to -1.8) .
  • Co-solvent Systems : Use PEG-400/water (70:30) to achieve 10 mg/mL solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles improved bioavailability by 3-fold in rat models .

Basic Question: How to validate purity for publication-quality data?

Q. Answer :

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for >98% purity.
  • Elemental Analysis : Match calculated vs. experimental C/H/N values (e.g., C9H7FN2O2: Calc. C 52.43%, H 3.42%; Exp. C 52.38%, H 3.39%) .

Advanced Question: How does fluorine substitution impact electronic properties of the benzimidazole core?

Q. Answer :

  • DFT Calculations : At the B3LYP/6-311G** level, fluorine at C6 decreases HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), enhancing electrophilicity .
  • Spectroscopic Evidence : 19F^{19}\text{F} NMR shows a upfield shift (-112 ppm) due to electron-withdrawing effects .

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